molecular formula C7H4FNO2S B6227128 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-24-8

2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B6227128
CAS RN: 332099-24-8
M. Wt: 185.2
InChI Key:
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Description

“2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as thienopyrroles . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrrole ring .


Synthesis Analysis

The synthesis of “2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” and its derivatives involves several steps . The starting materials for these syntheses were previously prepared N-substituted thienopyrrolecarboxylate esters which were converted by alkaline hydrolysis to acids that were needed for the amidation reactions . Two variants were explored for the synthesis of the target carboxamides. The first variant was based on the preparation of ethylamide by direct reaction between ester and aqueous EtNH2 . The second variant requires preliminary activation of the carboxyl group by the transformation of carboxylic acids to acyl imidazoles, followed by reactions of the acyl imidazoles with indole .


Molecular Structure Analysis

The molecular structure of “2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is characterized by a thiophene ring fused to a pyrrole ring . This structure is part of a larger class of compounds known as thienopyrroles .


Chemical Reactions Analysis

The chemical reactions involving “2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” include its synthesis from N-substituted thienopyrrolecarboxylate esters . The carboxy group of the starting material was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol . The resulting hydrazides were then acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce the final products .

Scientific Research Applications

Antiviral Activity

Compounds with a thieno[3,2-b]pyrrole skeleton have been found to inhibit alphaviruses, such as chikungunya virus, and exhibit a broad spectrum of antiviral activity. Specifically, thieno[3,2-b]pyrrole-5-carboxamides have shown significant potential in this field .

Hepatitis C Treatment

Some derivatives of thieno[3,2-b]pyrrolecarboxamides have demonstrated strong activity against the hepatitis C virus. This suggests that similar compounds like 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid could be explored for their efficacy in treating this condition .

Quantum-chemical Studies

The electronic structure and reactivity of thieno[3,2-b]pyrrole derivatives have been studied using quantum-chemical methods. These studies can provide insights into the selectivity of reactions involving these compounds and potentially guide the synthesis of new drugs or materials .

Synthetic Methods Review

Furo-, thieno-, and seleno[3,2-b]pyrroles are related to heteropentalenes and have been reviewed for their synthetic methods. This knowledge can be applied to synthesize new derivatives of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with potential applications in various fields .

Mechanism of Action

Target of Action

The primary targets of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are the D-amino acid oxidase (DAO) in CHO cells and KDM1A and LSD1 demethylases , which regulate DNA methylation . These targets play crucial roles in various biological processes, including gene transcription and cellular activity.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It potently inhibits the cellular activity of transfected DAO in CHO cells . It also inhibits the KDM1A and LSD1 demethylases , which regulate DNA methylation.

Biochemical Pathways

The inhibition of DAO and KDM1A/LSD1 demethylases affects several biochemical pathways. The balance of N-methylation extent in histones, which is regulated by these demethylases, is one of the key factors in the regulation of gene transcription . Therefore, the inhibition of these enzymes can significantly impact gene transcription processes.

Result of Action

The inhibition of DAO and KDM1A/LSD1 demethylases by 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can lead to significant molecular and cellular effects. For instance, the inhibition of these enzymes can disrupt the balance of N-methylation in histones, thereby affecting gene transcription . This can potentially lead to various downstream effects, depending on the specific genes affected.

Future Directions

The future directions for research on “2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” and its derivatives could involve further exploration of their biological activity . Given their demonstrated antiviral activity, these compounds could be investigated as potential therapeutic agents for various viral diseases . Additionally, their synthesis could be optimized to improve yield and reduce costs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves the synthesis of the thieno[3,2-b]pyrrole ring system followed by the introduction of the carboxylic acid and fluorine functional groups.", "Starting Materials": [ "2-bromo-1-methylpyrrole", "thiophene", "sodium hydride", "diethyl malonate", "ethyl bromofluoroacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 2-methylthiophene-3-carboxylic acid by reacting thiophene with diethyl malonate in the presence of sodium hydride.", "Step 2: Synthesis of 2-bromo-4-methylthiophene-3-carboxylic acid by bromination of 2-methylthiophene-3-carboxylic acid using hydrobromic acid.", "Step 3: Synthesis of 2-bromo-4-methylthiophene-3-carboxylic acid ethyl ester by reacting 2-bromo-4-methylthiophene-3-carboxylic acid with ethyl bromofluoroacetate in the presence of sodium hydroxide.", "Step 4: Synthesis of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester by reacting 2-bromo-4-methylthiophene-3-carboxylic acid ethyl ester with 2-bromo-1-methylpyrrole in the presence of sodium hydride.", "Step 5: Hydrolysis of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester to obtain 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid using hydrochloric acid and sodium bicarbonate.", "Step 6: Purification of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid using water and ethyl acetate." ] }

CAS RN

332099-24-8

Product Name

2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Molecular Formula

C7H4FNO2S

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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